molecular formula C6H5N3OS B1296521 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 4447-45-4

5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1296521
CAS RN: 4447-45-4
M. Wt: 167.19 g/mol
InChI Key: NJIPARYFCVPPCA-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, also known as 5-F2TDA, is a heterocyclic compound that has recently been studied for its potential applications in the fields of medicine, materials science, and biochemistry. Its molecular structure is composed of a five-membered ring containing a nitrogen atom and two sulfur atoms, with a furan ring attached to the nitrogen atom. This compound has been found to possess a variety of properties, including the ability to act as a catalyst for certain reactions, and to act as a ligand for binding metal ions in coordination complexes.

Scientific Research Applications

Synthesis and Biological Activity

5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized and evaluated for various biological activities. For instance, Reddy et al. (2010) synthesized a series of compounds structurally related to 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine and assessed their nematicidal and antimicrobial activities. These compounds showed appreciable activity against bacteria and fungi, suggesting potential for further pharmaceutical development (Reddy et al., 2010).

Structural Analysis and Noncovalent Interactions

El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds similar to 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. They explored the noncovalent interactions within these molecules using crystallographic and quantum theory analysis. This research provides insight into the molecular structures and potential interactions of these compounds (El-Emam et al., 2020).

Chemical Reactions and Derivatives

Research by Remizov et al. (2019) focused on the chemical reactions of derivatives of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, revealing insights into the synthesis of various compounds and their potential applications in different chemical contexts (Remizov et al., 2019).

Applications in Heterocyclic Chemistry

Gorak et al. (2009) investigated the use of 5-arylfuran-2-carboxylic acids, related to 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, in the synthesis of various heterocyclic compounds. This study highlights the role of these compounds in the synthesis of diverse heterocycles, which are crucial in medicinal chemistry (Gorak et al., 2009).

Safety And Hazards

The safety and hazards associated with furan and thiadiazole derivatives are not explicitly mentioned in the available literature .

properties

IUPAC Name

5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIPARYFCVPPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325975
Record name 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

CAS RN

4447-45-4
Record name 4447-45-4
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Record name 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
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Reactant of Route 5
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
8
Citations
T Thi Lan Huong, TM Do Dung… - Medicinal …, 2015 - ingentaconnect.com
The search for newer histone deacetylase (HDAC) inhibitors has attracted a great deal of interest of medicinal chemists worldwide, especially after the first HDAC inhibitor (Zolinza®, …
Number of citations: 7 www.ingentaconnect.com
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
F Zhu, Z Yan, C Ai, Y Wang, S Lin - European Journal of …, 2019 - Wiley Online Library
A new three‐component strategy from aldehyde, p‐toluenesulfonyl hydrazide and potassium thiocyanate for the synthesis of 2‐aminothiadiazoles promoted by I 2 under metal‐free …
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
P Guan, L Wang, X Hou, Y Wan, W Xu, W Tang… - Bioorganic & medicinal …, 2014 - Elsevier
A series of 1,3,4-thiadiazole-containing hydroxamic acids, in accord with the common pharmacophore of histone deacetylase (HDAC) inhibitors (a Zn 2+ binding moiety–a linker–a …
Number of citations: 48 www.sciencedirect.com
P RK, D Bhagwansing, C OS… - Chemistry & Biology …, 2017 - search.ebscohost.com
Present research work is a simple and an efficient method for the synthesis series of 2-amino Thiadiazole (3a-j) starting from aromatic aldehydes (1a-j) and thiosemicarbazide (2) in the …
Number of citations: 0 search.ebscohost.com
SA Jadhav, ST Dengle, SR Vaidya, HB Nagre - chemrj.org
Cyclization of Thiosemicarbazide with substituted aromatic aldehyde over the hazardous reagent and catalyst for the synthesis of 2-amino, 5-aryl-1, 3, 4-thiadiazoles under microwave …
Number of citations: 3 chemrj.org
S Mohan, J Saravanan
Number of citations: 0

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